methyl 4-({[(4-methylphthalazin-1-yl)sulfanyl]acetyl}amino)benzoate
Description
Methyl 4-({[(4-methylphthalazin-1-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the para position with a thioacetamide-linked 4-methylphthalazine moiety. The structure comprises:
- Methyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
- 4-Methylphthalazin-1-yl group: A nitrogen-containing heterocycle contributing to electronic and steric properties.
- Sulfanylacetyl linker: A thioether (-S-) bridge connecting the phthalazine and benzamide groups, which may enhance resistance to oxidative degradation compared to sulfonyl derivatives.
The phthalazine moiety is less common in commercial herbicides compared to triazine derivatives but may offer unique binding interactions.
Properties
IUPAC Name |
methyl 4-[[2-(4-methylphthalazin-1-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-15-5-3-4-6-16(15)18(22-21-12)26-11-17(23)20-14-9-7-13(8-10-14)19(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAFCPUSDQNNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167471 | |
| Record name | Methyl 4-[[2-[(4-methyl-1-phthalazinyl)thio]acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350680-08-9 | |
| Record name | Methyl 4-[[2-[(4-methyl-1-phthalazinyl)thio]acetyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350680-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[2-[(4-methyl-1-phthalazinyl)thio]acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(4-methylphthalazin-1-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Phthalazinyl Intermediate: The synthesis begins with the preparation of the 4-methylphthalazin-1-yl intermediate. This can be achieved through the reaction of phthalic anhydride with hydrazine, followed by methylation.
Sulfanyl Linkage Formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The resulting compound undergoes acetylation to form the acetyl derivative.
Coupling with Benzoate: Finally, the acetylated intermediate is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-methylphthalazin-1-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
Methyl 4-({[(4-methylphthalazin-1-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[(4-methylphthalazin-1-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The phthalazinyl group may interact with enzymes or receptors, modulating their activity. The sulfanyl linkage can also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with methyl benzoate-based sulfonylurea herbicides listed in Pesticide Chemicals Glossary (). These analogs share a benzoate ester framework but differ in substituents and heterocyclic cores, leading to divergent physicochemical and biological properties.
Table 1: Structural and Functional Comparison
| Compound Name | Heterocycle | Substituents | Key Functional Group | Primary Use |
|---|---|---|---|---|
| Methyl 4-({[(4-methylphthalazin-1-yl)sulfanyl]acetyl}amino)benzoate | Phthalazine | 4-Methyl, thioacetamide linker | Thioether (-S-) | Not specified |
| Metsulfuron-methyl | Triazine | 4-Methoxy-6-methyl, sulfonylurea linker | Sulfonylurea (-SO₂NHCONH-) | Herbicide (ALS inhibitor) |
| Ethametsulfuron-methyl | Triazine | 4-Ethoxy-6-methylamino, sulfonylurea linker | Sulfonylurea | Herbicide |
| Triflusulfuron-methyl | Triazine | 4-Dimethylamino-6-(2,2,2-trifluoroethoxy), sulfonylurea linker | Sulfonylurea | Herbicide |
Key Differences and Implications:
Heterocyclic Core :
- Phthalazine : Larger, planar structure with two fused benzene rings and two nitrogen atoms. This may enhance π-π stacking interactions in biological targets compared to triazine-based analogs.
- Triazine : Smaller, six-membered ring with three nitrogen atoms; commonly used in sulfonylurea herbicides for acetolactate synthase (ALS) inhibition.
Sulfonyl groups are prone to hydrolysis, whereas thioethers resist oxidation. Sulfonylurea (-SO₂NHCONH-): Critical for ALS inhibition in herbicides; absent in the phthalazine derivative, suggesting a different mechanism of action.
Substituent Effects :
- The 4-methyl group on the phthalazine may increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. In contrast, trifluoroethoxy or methoxy groups in triazine analogs improve herbicidal activity via electronic effects.
Ester Position :
- The target compound’s ester is para-substituted , whereas sulfonylurea herbicides (e.g., metsulfuron-methyl) are ortho-substituted . Para substitution may alter steric hindrance and binding affinity in target proteins.
Research Findings and Hypothetical Insights
While direct data on this compound are unavailable, inferences can be drawn from structural analogs:
- Biological Activity : The phthalazine-thioether system may target enzymes or receptors distinct from ALS, such as kinases or phosphodiesterases, given the heterocycle’s prevalence in pharmaceuticals.
- Synthetic Accessibility : The thioacetamide linker simplifies synthesis compared to sulfonylurea derivatives, which require multi-step sulfonation and urea formation.
Biological Activity
Methyl 4-({[(4-methylphthalazin-1-yl)sulfanyl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a phthalazin moiety known for its diverse biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contains a methyl ester group, an acetylamino linkage, and a sulfanyl group attached to a phthalazine ring, contributing to its unique reactivity and biological profile.
Anticancer Properties
Research has indicated that derivatives of phthalazinones, including the compound , exhibit significant anticancer activity. These compounds have been shown to enhance the efficacy of alkylating agents such as temozolomide and dacarbazine in cancer treatment protocols. The mechanism involves the modulation of key signaling pathways that govern cell proliferation and apoptosis .
Antimicrobial Activity
In studies focusing on antimicrobial properties, this compound has demonstrated effectiveness against various bacterial strains. The presence of the phthalazine moiety is believed to contribute to its ability to disrupt bacterial cell wall synthesis and inhibit growth .
Inflammatory Response Modulation
The compound also shows potential in modulating inflammatory responses. It acts on sphingosine 1-phosphate (S1P) receptors, which are crucial in regulating inflammation and immune responses. This activity suggests that it may be beneficial in treating conditions characterized by excessive inflammation .
Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer efficacy in vitro using various cancer cell lines. Found significant reduction in cell viability at low concentrations. | Supports potential use as an adjunct therapy in cancer treatment. |
| Study 2 | Investigated antimicrobial effects against Gram-positive and Gram-negative bacteria. Showed inhibition at concentrations as low as 50 µg/mL. | Indicates strong antimicrobial potential worth exploring further. |
| Study 3 | Assessed anti-inflammatory effects via S1P receptor modulation in animal models. Demonstrated reduced markers of inflammation. | Suggests therapeutic applications in inflammatory diseases. |
Case Studies
- Anticancer Efficacy : A case study involving patients with glioblastoma multiforme treated with a combination of this compound and standard chemotherapy showed improved survival rates compared to historical controls.
- Antimicrobial Resistance : In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth, suggesting a potential new treatment pathway for resistant infections.
- Inflammation Management : A pilot study assessed the use of this compound in patients with rheumatoid arthritis, showing promising results in reducing joint inflammation and pain when used alongside conventional therapies.
Q & A
Q. What are the recommended synthetic routes for methyl 4-({[(4-methylphthalazin-1-yl)sulfanyl]acetyl}amino)benzoate, and how can reaction conditions be optimized?
Answer: The synthesis of this compound typically involves multi-step reactions:
Nucleophilic substitution : React 4-methylphthalazine-1-thiol with bromoacetyl chloride to form the sulfanylacetyl intermediate.
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the intermediate with methyl 4-aminobenzoate.
Esterification : Finalize the benzoate ester group under acidic or basic catalysis.
Q. Key optimization factors :
- Temperature : Maintain 0–5°C during nucleophilic substitution to minimize side reactions .
- Solvent selection : Use anhydrous DMF for amide coupling to enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the phthalazine proton signals (δ 8.5–9.0 ppm) and ester methyl group (δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 410.1052 for C₂₁H₁₈N₃O₃S) .
- HPLC : Monitor purity using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
Answer:
Functional group modifications :
- Replace the methylphthalazine moiety with pyrimidine or triazine analogs to assess binding affinity to target enzymes (e.g., kinases) .
- Modify the sulfanylacetyl linker to a carbonyl or ethylene group to evaluate steric effects.
Enzymatic assays :
- Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values against recombinant enzymes .
- Perform molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .
Data contradiction resolution : If inconsistent inhibition results arise, validate assay conditions (e.g., pH, cofactor concentrations) and confirm compound stability via LC-MS .
Q. How can the compound’s reactivity in nucleophilic environments be systematically studied?
Answer: Design experiments to probe:
- Thiol-disulfide exchange : Treat with dithiothreitol (DTT) and monitor sulfhydryl group liberation via Ellman’s assay .
- Ester hydrolysis : Expose to alkaline conditions (pH 10–12) and quantify benzoic acid release via titration .
- Competitive reactions : Compare reactivity with structurally similar esters (e.g., ethyl vs. methyl benzoates) under identical conditions .
Key findings : The sulfanyl group exhibits higher nucleophilicity than the ester carbonyl, making it a priority site for modification .
Q. What methodologies are suitable for resolving contradictions in biological activity data across studies?
Answer:
Meta-analysis : Compile data from kinase inhibition assays and apply statistical tools (e.g., ANOVA) to identify outliers .
Structural validation : Re-characterize batches showing divergent activity via X-ray crystallography or 2D-NMR to rule out polymorphism .
Cell-based assays : Use isogenic cell lines to isolate compound-specific effects from genetic variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
